(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
Description
This compound belongs to the pyrazolo-pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition and anticancer properties. The core structure consists of a pyrazolo[4,5-e]pyrimidine scaffold substituted with a 2-methylphenyl group at the 1-position and a 2-furylmethylamine moiety at the 4-position.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-12-5-2-3-7-15(12)22-17-14(10-21-22)16(19-11-20-17)18-9-13-6-4-8-23-13/h2-8,10-11H,9H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGRPRBRJWMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminopyrazole Synthesis
4-Amino-1-(2-methylphenyl)pyrazole serves as the foundational intermediate. Its preparation involves:
Cyclocondensation with Electrophilic Partners
The aminopyrazole reacts with a 1,3-biselectrophile (e.g., malonic acid derivatives, β-diketones) to form the pyrimidine ring:
- Malonic Acid Route : Activation of malonic acid with POCl₃ and pyridine generates a reactive intermediate, enabling cyclocondensation with the aminopyrazole to yield the pyrazolo[4,5-e]pyrimidine core.
- β-Diketone Route : Use of trifluoromethyl-substituted diketones enhances electrophilicity, facilitating ring closure under thermal conditions.
Example Reaction
$$
\text{4-Amino-1-(2-methylphenyl)pyrazole} + \text{Malonic Acid (POCl}_3\text{)} \rightarrow \text{1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ol}
$$
Subsequent chlorination (e.g., SOCl₂) converts the hydroxyl group to a chloride, enhancing reactivity for amination.
Optimization and Challenges
Regioselectivity Control
Positional selectivity during cyclocondensation is critical. Steric effects from the 2-methylphenyl group direct electrophilic attack to the 4-position, minimizing side products.
Stability Considerations
The furan ring’s sensitivity to strong acids necessitates mild reaction conditions. Use of aprotic solvents (e.g., THF) and low temperatures (<100°C) preserves integrity.
Analytical Validation
Successful synthesis is confirmed via:
- NMR Spectroscopy : Distinct signals for furyl protons (δ 6.2–7.4 ppm) and pyrimidine carbons.
- Mass Spectrometry : Molecular ion peak at m/z 305.33 (C₁₇H₁₅N₅O).
Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Malonic Acid Route | 65–75 | ≥95 | Scalability |
| β-Diketone Route | 50–60 | 90 | Fluorinated analog compatibility |
| Reductive Amination | 70–80 | 98 | Mild conditions |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazolo[4,5-e]pyrimidine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furylmethyl and methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furylcarboxylic acid, while reduction of the pyrazolo[4,5-e]pyrimidine core may produce various hydrogenated derivatives.
Scientific Research Applications
Anticancer Research
The compound has shown promising results in anticancer studies, demonstrating significant cytotoxicity against multiple cancer cell lines. The IC50 values for MCF-7 and HCT-116 cells range from 45-97 nM and 6-99 nM, respectively . Such potency suggests potential as a therapeutic agent in cancer treatment.
Research indicates that (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine may possess antimicrobial properties. Studies are ongoing to evaluate its effectiveness against various pathogens .
Synthetic Chemistry
This compound serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex molecular structures or as a reagent in various chemical reactions, including oxidation and reduction processes .
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| MCF-7 | 45-97 | Anticancer activity |
| HCT-116 | 6-99 | Anticancer activity |
| HepG-2 | TBD | Under investigation |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1/S checkpoint.
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against various bacterial strains, showing moderate antibacterial activity. Further studies are needed to elucidate the exact mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Pyrazolo-Pyrimidine Derivatives
Compound A : 1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine
- Key Differences : The furylmethyl group in the target compound is replaced with a pyridylmethyl substituent.
- Increased electron density from the pyridine nitrogen may alter interactions with aromatic residues in target proteins.
Compound B : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Key Differences: The pyrazolo[4,5-e]pyrimidine core is fused with a thieno-pyrimidine system, and the substituent at the 1-position is phenyl instead of 2-methylphenyl.
- Implications: The thieno-pyrimidine extension increases molecular planarity, which could enhance stacking interactions with hydrophobic enzyme pockets. The phenyl group lacks the steric hindrance of 2-methylphenyl, possibly improving binding kinetics but reducing selectivity.
Substituent Variations: Aromatic and Alkylamine Groups
Compound C : 1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine
- Key Differences : The 2-methylphenyl group is replaced with a 4-chlorobenzyl group, and the furylmethylamine is substituted with a 2-methoxyethylamine.
- Implications :
- The electron-withdrawing chlorine atom on the benzyl group may reduce electron density at the pyrazolo-pyrimidine core, altering reactivity.
- The 2-methoxyethylamine substituent introduces ether functionality, enhancing hydrophilicity compared to the furylmethyl group.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The furan ring in the target compound offers intermediate polarity between pyridine (Compound A) and thiophene (Compound B), balancing lipophilicity and solubility .
- Steric Considerations : The 2-methylphenyl group may hinder interactions with bulkier enzyme active sites compared to the unsubstituted phenyl in Compound B .
Biological Activity
The compound (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is an emerging molecule in medicinal chemistry, particularly noted for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, effects on various cell lines, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Furylmethyl group
- Methylphenyl group
- Pyrazolo[4,5-e]pyrimidin-4-ylamine core
The presence of these functional groups plays a significant role in its biological interactions.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The interaction with CDK2 inhibits its activity, which is crucial for cell cycle regulation. This inhibition affects the transition from the G1 phase to the S phase of the cell cycle, leading to cytotoxic effects.
Biochemical Pathways
The inhibition of CDK2 results in:
- Disruption of cell proliferation
- Induction of apoptosis in cancer cells
Cytotoxicity Assays
The compound has shown significant cytotoxic activity against various cancer cell lines. The IC50 values indicate its potency:
- MCF-7 (breast cancer) : IC50 = 45-97 nM
- HCT-116 (colon cancer) : IC50 = 6-99 nM
- HepG-2 (liver cancer) : Additional studies are ongoing to determine precise IC50 values.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 Value (nM) |
|---|---|
| MCF-7 | 45 - 97 |
| HCT-116 | 6 - 99 |
| HepG-2 | Ongoing studies |
Molecular Mechanism
The molecular mechanism involves binding interactions that lead to changes in gene expression. This includes alterations in pathways related to:
- Apoptosis
- Cell cycle regulation
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in targeting cancer cells effectively. For instance, a study demonstrated that treatment with this compound resulted in reduced viability of MCF-7 cells by inducing apoptosis through the activation of caspases.
Comparative Analysis with Similar Compounds
When compared to similar pyrazolo[4,5-e]pyrimidine derivatives, this compound exhibits unique biological activities due to its specific substitution pattern. For example:
| Compound Name | Unique Feature |
|---|---|
| (2-Furylmethyl)[1-(2-chlorophenyl)pyrazolo[4,5-e]pyrimidin] | Different halogen substituent |
| (2-Furylmethyl)[1-(2-fluorophenyl)pyrazolo[4,5-e]pyrimidin] | Varying electronic properties |
| (2-Furylmethyl)[1-(2-bromophenyl)pyrazolo[4,5-e]pyrimidin] | Distinct reactivity due to bromine |
Q & A
Q. Critical Parameters :
| Factor | Optimal Conditions |
|---|---|
| Solvent | DMF or ethanol for solubility and reactivity |
| Temperature | 80–120°C for cyclization steps |
| Catalysts | Pd(OAc)₂/Xantphos for efficient coupling |
What spectroscopic and chromatographic techniques are critical for characterizing the compound's purity and structural integrity?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect impurities (e.g., 2-furylmethyl protons at δ 6.2–6.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₅N₅O: 298.1304) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95%) .
Advanced : X-ray crystallography (SHELX refinement) resolves stereoelectronic effects, such as intramolecular hydrogen bonds influencing conformational stability .
What initial biological screening approaches are recommended to evaluate its therapeutic potential?
Q. Basic
- In vitro cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Enzyme inhibition studies : Target kinases (e.g., TRAP1) via fluorescence polarization assays to measure binding affinity (Kd) .
- Anti-inflammatory screening : Assess COX-2 inhibition via ELISA .
How can structure-activity relationship (SAR) studies elucidate the role of substituents like the 2-furylmethyl group?
Q. Advanced
- Analog Synthesis : Replace 2-furylmethyl with alkyl/aryl groups (e.g., chlorophenyl, methylpiperazine) to compare bioactivity .
- Computational Docking : Use AutoDock Vina to model interactions with TRAP1’s ATP-binding pocket; furan’s oxygen may form hydrogen bonds with Arg103 .
- Pharmacophore Mapping : Identify critical hydrophobic (2-methylphenyl) and hydrogen-bonding (furan) features using Schrödinger’s Phase .
Q. SAR Insights :
| Substituent | Effect on TRAP1 IC₅₀ |
|---|---|
| 2-Furylmethyl | IC₅₀ = 12 nM (high affinity) |
| Chlorophenyl | IC₅₀ = 45 nM (reduced activity) |
| Methylpiperazine | IC₅₀ = 210 nM (loss of binding) |
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Orthogonal Assays : Validate TRAP1 inhibition via both enzymatic (ATPase activity) and cellular (mitochondrial depolarization) assays to confirm target engagement .
- Dose-Response Analysis : Address discrepancies in cytotoxicity by testing under standardized oxygen levels (e.g., hypoxia vs. normoxia) .
- Meta-Analysis : Compare logP values and membrane permeability (e.g., PAMPA) to explain variability in in vivo efficacy .
How can computational methods predict binding modes and target interactions?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate TRAP1-ligand complexes (GROMACS) to assess stability of the furan–Arg103 interaction over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., furan vs. thiophene) .
- ADMET Prediction : Use SwissADME to optimize solubility (LogS > -4) and reduce hepatotoxicity (CYP3A4 inhibition < 50%) .
What crystallographic techniques validate the compound’s 3D structure?
Q. Advanced
- Single-Crystal X-ray Diffraction : Resolve dihedral angles between pyrimidine and furan rings (e.g., 12.8° tilt affecting π-π stacking) .
- SHELX Refinement : Apply twin refinement for high mosaicity crystals; hydrogen-bonding networks (N–H⋯N) stabilize the lattice .
- Cambridge Structural Database (CSD) Comparison : Match bond lengths/angles with pyrazolo[4,5-e]pyrimidine analogs (e.g., ΔC–N < 0.02 Å) .
What methodologies assess pharmacokinetic properties like metabolic stability?
Q. Advanced
- Liver Microsome Assays : Incubate with human hepatocytes (37°C, NADPH) to calculate half-life (t₁/₂ > 60 min indicates stability) .
- Plasma Protein Binding : Use ultrafiltration to measure unbound fraction (fu > 5% for efficacy) .
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
